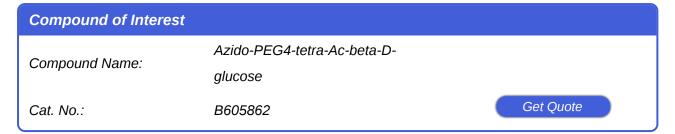


# physical and chemical properties of PEGylated glucose azide

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# In-Depth Technical Guide to PEGylated Glucose Azide

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of PEGylated glucose azide, with a focus on Azido-PEG4-beta-D-glucose as a representative molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

#### Core Properties of Azido-PEG4-beta-D-glucose

PEGylated glucose azide is a bifunctional molecule that incorporates a glucose moiety for potential biological targeting, a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a terminal azide group for versatile conjugation via click chemistry.[1][2][3]

#### **Physical Properties**

The physical characteristics of Azido-PEG4-beta-D-glucose are summarized in the table below. These properties are typical for PEG derivatives of this molecular weight.



Property	Value	Source
Molecular Formula	C14H27N3O9	[2][4][5]
Molecular Weight	381.38 g/mol	[2][4][5]
Appearance	White to off-white solid or viscous liquid	Inferred from general PEG properties
Solubility	Soluble in water, DMSO, DMF	[2]
Melting Point	Not available	[2]
Boiling Point	Not available	[2]
Density	Not available	[4]
Storage Conditions	-20°C, desiccated, protected from light	[4]

## **Chemical Properties**

The chemical reactivity of Azido-PEG4-beta-D-glucose is primarily defined by its terminal azide group, which is highly useful in bioorthogonal chemistry.



Property	Description	Source
Reactivity	The azide group readily participates in coppercatalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing alkyne, DBCO, or BCN groups to form a stable triazole linkage.	[6]
Stability	The PEG backbone offers good stability in aqueous solutions. The azide group is generally stable but should be handled with care.	
Biocompatibility	The PEG component enhances biocompatibility and can reduce immunogenicity of conjugated molecules.	[7]
Targeting	The β-D-glucose moiety can potentially target glucose transporters, facilitating cellular uptake.	[1]

## **Synthesis and Characterization**

While a specific, detailed protocol for the synthesis of Azido-PEG4-beta-D-glucose is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the synthesis of other azide-terminated PEG derivatives.[8]

### **Representative Synthesis Protocol**

The synthesis can be conceptualized as a multi-step process:



- Glycosylation: Attachment of a partially protected glucose molecule to a PEG4 linker that has a suitable leaving group on one end and a protected functional group on the other.
- Deprotection: Removal of the protecting group from the other end of the PEG linker.
- Functional Group Interconversion: Conversion of the newly deprotected functional group (e.g., a hydroxyl group) to an azide.
- Final Deprotection: Removal of the protecting groups from the glucose moiety.

A more specific, commonly used approach involves:

- Mesylation of PEG-OH: A starting material like HO-PEG4-OH is selectively protected on one
  end, and the free hydroxyl group is reacted with methanesulfonyl chloride (MsCl) in the
  presence of a base (e.g., triethylamine) to form a mesylate (a good leaving group).
- Azidation: The mesylated PEG is then reacted with sodium azide (NaN3) in a suitable solvent (e.g., DMF or ethanol) to displace the mesylate and form the azide-PEG intermediate via an SN2 reaction.[8]
- Deprotection and Glycosylation: The protecting group on the other end of the PEG-azide is removed, and the resulting hydroxyl group is glycosylated with a protected glucose derivative (e.g., a glucose molecule with a good leaving group at the anomeric position).
- Purification: The final product is purified using techniques like column chromatography or preparative HPLC.

#### **Characterization Methods**

The successful synthesis and purity of Azido-PEG4-beta-D-glucose would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of characteristic peaks for the glucose, PEG, and azide-adjacent methylene protons.
- Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight of the final product.



- Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the characteristic azide stretch at approximately 2100 cm<sup>-1</sup>.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

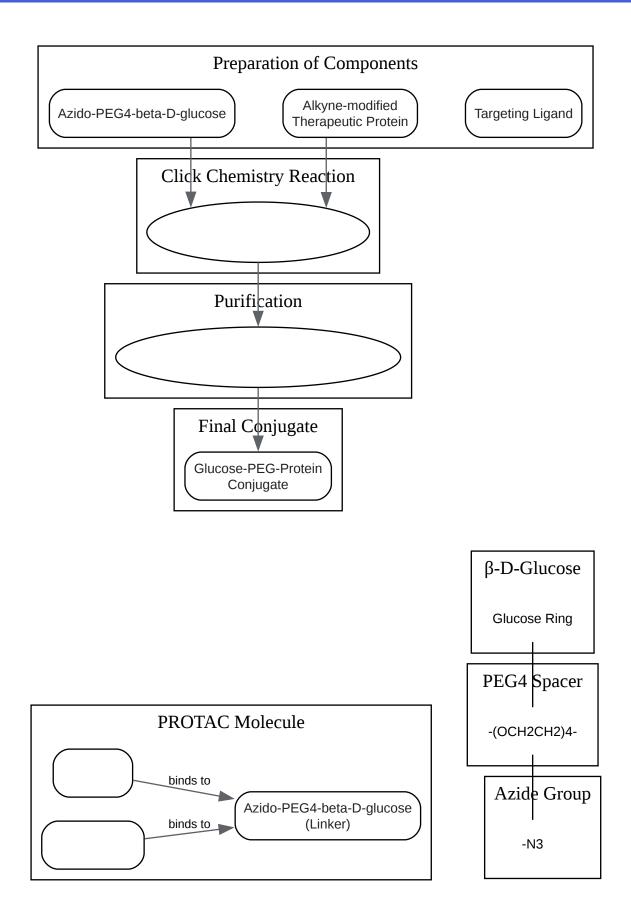
### **Experimental Workflows and Applications**

Azido-PEG4-beta-D-glucose is a valuable tool in bioconjugation and drug delivery.[7] Its primary application lies in its ability to link molecules of interest to other molecules, surfaces, or nanoparticles via click chemistry.[1][2]

#### **General Bioconjugation Workflow**

The following diagram illustrates a typical workflow for using Azido-PEG4-beta-D-glucose to conjugate a therapeutic protein to a targeting ligand.







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